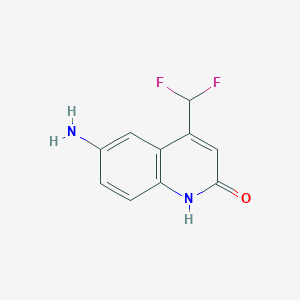

6-Amino-4-(difluoromethyl)quinolin-2(1H)-one

Description

Properties

Molecular Formula |

C10H8F2N2O |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

6-amino-4-(difluoromethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8F2N2O/c11-10(12)7-4-9(15)14-8-2-1-5(13)3-6(7)8/h1-4,10H,13H2,(H,14,15) |

InChI Key |

UPVICMMISKUWOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Enamino Ketones

A prominent method involves the intramolecular cyclization of (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalk-3-en-2-ones under acidic conditions. For this compound, the trifluoromethyl group is replaced with difluoromethyl, necessitating adjustments in precursor synthesis.

Procedure :

- Synthesis of Enamino Ketones :

- Cyclization :

Optimization :

- Temperature and acid strength critically influence yield. For example, polyphosphoric acid (PPA) led to degradation, whereas sulfuric acid provided isolated yields of 22–87%.

| Entry | Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | PPA | 100 | 6 | 15 |

| 2 | H₂SO₄ | 120 | 10 | 87 |

Nucleophilic Substitution on Halogenated Quinolines

Another route involves substituting halogen atoms in 4-chloro-6-nitroquinoline derivatives with difluoromethyl and amino groups.

Procedure :

- Halogenation :

- Difluoromethylation :

Key Considerations :

Direct Functionalization of Quinoline Cores

Direct introduction of difluoromethyl and amino groups onto preformed quinolines has been explored, though challenges in regioselectivity persist.

Procedure :

- Amination :

- Difluoromethylation :

Analytical Validation :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.18–8.40 ppm), and NH₂ resonates as a singlet (δ 4.07–6.39 ppm).

- ¹⁹F NMR : The CF₂ group shows a singlet at δ -61.53 ppm.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Functional Group Compatibility

- Difluoromethyl groups are sensitive to hydrolysis, necessitating anhydrous conditions during synthesis.

- Amino groups may require protection (e.g., acetylation) during difluoromethylation steps.

Structural Confirmation and Purity Assessment

Spectroscopic Techniques

Chemical Reactions Analysis

Oxidation Reactions

The amino group in 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one undergoes oxidation to form nitro derivatives. For example, hydrogen peroxide (H₂O₂) in acidic conditions oxidizes the amino group to a nitro group, while maintaining the difluoromethyl substituent.

| Reaction Type | Reagents & Conditions | Products |

|---|---|---|

| Amino to Nitro | H₂O₂, HCl, rt | Nitro derivative |

| Nitro to Amino | Sn/HCl, rt | Regenerated amino group |

Acylation and Alkylation of the Amino Group

The amino group participates in nucleophilic acylation and alkylation reactions:

-

Acylation : Reaction with acetic anhydride yields N-acetyl derivatives.

-

Alkylation : Aldehydes (e.g., formaldehyde) under basic conditions form Schiff bases or N-alkylated products.

| Reaction Type | Reagents & Conditions | Products |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetyl derivative |

| Alkylation | Formaldehyde, NaOH, rt | N-Methylated derivative |

Nucleophilic Substitution on the Difluoromethyl Group

The difluoromethyl group acts as an electrophilic center, enabling substitution with nucleophiles:

-

Amines : Reaction with primary/secondary amines replaces the difluoromethyl group with amine derivatives.

-

Hydroxide : Treatment with aqueous alkali results in hydrolysis to form carboxylic acids or esters.

| Reaction Type | Reagents & Conditions | Products |

|---|---|---|

| Aminolysis | RNH₂, heat | Amine-substituted derivative |

| Hydrolysis | NaOH, heat | Carboxylic acid/ester derivative |

Radical-Mediated Reactions

The difluoromethyl group participates in radical cascade cyclizations, as observed in analogous systems. For example:

-

Radical Addition : α,α-difluorophenylacetic acid undergoes decarboxylation to generate radicals, enabling cyclization with quinoline precursors .

-

Photoinduced Cyclization : Under photocatalytic conditions, the difluoromethyl group may facilitate radical intermediates for annulation reactions .

| Reaction Type | Mechanism | Products |

|---|---|---|

| Radical Cyclization | Decarboxylation → radical intermediate → cyclization | Polyhalogenated quinolinones |

Electrophilic Aromatic Substitution

The quinoline core enables electrophilic substitution at positions ortho/para to the amino group. For example:

-

Nitration : Nitric acid at elevated temperatures introduces nitro groups at reactive positions .

-

Halogenation : Bromine or chlorine reacts under acidic conditions to form halogenated derivatives .

| Reaction Type | Reagents & Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃, rt | Bromo-substituted derivative |

Scientific Research Applications

6-Amino-4-(difluoromethyl)quinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolin-2(1H)-one Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical properties of quinolin-2(1H)-ones are highly dependent on substituents at the C4 and C6 positions. Below is a comparative analysis:

Key Observations :

- Fluorinated vs. Non-fluorinated Groups: The difluoromethyl group in the target compound offers a balance between lipophilicity and electronic effects compared to the bulkier trifluoromethyl group, which may hinder binding in some biological targets .

- Amino vs. Hydroxy Groups: The amino group at C6 enhances nucleophilic reactivity, enabling participation in condensation or coupling reactions (e.g., with triazoles or pyridines), as seen in compounds like 3f (E)-4-hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one .

Anticancer Potential

- This compound: Its difluoromethyl group may improve binding to hydrophobic pockets in targets like BCL6, as seen in analogs optimized for solubility and potency .

Antimicrobial and Anticoagulant Activity

- 4-Hydroxy-3-(morpholinomethyl)quinolin-2(1H)-one: Exhibits anticoagulant activity via FXa inhibition, highlighting the importance of C3 modifications .

- 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one: Demonstrates broad-spectrum antimicrobial activity, with chlorine enhancing halogen bonding interactions .

Biological Activity

6-Amino-4-(difluoromethyl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.16 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. These compounds have been evaluated against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 μg/mL |

| This compound | Escherichia coli | 16 μg/mL |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in vitro against various cancer cell lines. A study reported that the compound exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

These results indicate that the compound may serve as a lead for developing new anticancer agents .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, potentially by disrupting DNA replication processes .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results showed that this compound was significantly more effective than standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Case Study: Anticancer Properties

In another investigation focusing on the anticancer properties of quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against several cancer cell lines, revealing that modifications to the quinoline ring could enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Q & A

Basic: What synthetic strategies are effective for preparing 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one?

Methodological Answer:

The synthesis typically involves fluorinated quinoline frameworks. A common approach includes:

- Cyclization Reactions : Start with substituted aniline derivatives and cyclize using trifluoroacetic acid or polyphosphoric acid to form the quinolinone core .

- Fluorination Steps : Introduce the difluoromethyl group via nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor) or electrophilic reagents .

- Amino Group Installation : Protect/deprotect amino groups using Boc or Fmoc strategies to avoid side reactions during fluorination .

Key Validation : Confirm regioselectivity using NMR and HRMS, as demonstrated in analogous quinolinone syntheses .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and fluorine coupling patterns (e.g., and ) .

- HRMS : Verify molecular ion peaks and isotopic patterns for the difluoromethyl group (e.g., [M+H]+ at m/z 237.0642) .

- IR Spectroscopy : Identify characteristic carbonyl (C=O, ~1660 cm) and NH/OH stretches (~3200–3450 cm) .

Advanced: How to design Structure-Activity Relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

- Functional Group Variation : Synthesize analogs with modifications at positions 4 (difluoromethyl), 6 (amino), and 2 (quinolinone). For example, replace difluoromethyl with trifluoromethyl or methyl to assess fluorine’s role .

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Include positive controls like ciprofloxacin .

- Mechanistic Probes : Evaluate DNA gyrase/topoisomerase inhibition via gel electrophoresis or fluorometric assays .

Data Interpretation : Correlate substituent electronegativity with activity; difluoromethyl may enhance membrane permeability compared to non-fluorinated analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability. Mitigate this by:

- Standardized Protocols : Use CLSI or EUCAST guidelines for antimicrobial testing to ensure reproducibility .

- Orthogonal Assays : Confirm cytotoxicity (e.g., MTT assay on mammalian cells) to rule out false positives from compound toxicity .

- Purity Assessment : Quantify impurities via HPLC (>95% purity) and retest batches with divergent results .

Case Example : Discrepancies in IC values for antifungal activity may stem from differences in fungal strains or culture media .

Advanced: What strategies enable selective functionalization of the quinolinone core?

Methodological Answer:

- Mannich Reactions : Introduce aminoalkyl groups at position 3 using paraformaldehyde and secondary amines (e.g., piperidine) under microwave irradiation (63–70% yields) .

- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at position 6 (requires Pd catalysis and protection of the amino group) .

- Retro-Synthetic Analysis : Tools like Pistachio or Reaxys can predict feasible routes for complex substitutions .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Solvent Screening : Replace high-boiling solvents (DMF) with ethanol/water mixtures for easier purification .

- Catalyst Efficiency : Compare InCl-catalyzed cyclization (63% yield) vs. acid-mediated methods. Optimize catalyst loading to reduce costs.

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction times (e.g., from hours to minutes) .

Advanced: How to investigate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .

- Metabolic Stability : Use liver microsome assays (human/rat) to assess cytochrome P450-mediated oxidation .

- Light Sensitivity : Conduct photodegradation tests under UV-Vis light to evaluate structural robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.